2-Iodo-9-methyl-9H-purine
Overview
Description
2-Iodo-9-methyl-9H-purine is a heterocyclic compound with the molecular formula C6H5IN4. It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. The presence of an iodine atom at the 2-position and a methyl group at the 9-position distinguishes it from other purine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-9-methyl-9H-purine typically involves the iodination of 9-methyl-9H-purine. One common method includes the reaction of 9-methyl-9H-purine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-9-methyl-9H-purine derivatives .
Scientific Research Applications
2-Iodo-9-methyl-9H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-9-methyl-9H-purine is not fully understood. it is believed to interact with molecular targets similar to other purine derivatives. These interactions may involve binding to nucleic acids or enzymes, thereby affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-9H-purine: Lacks the methyl group at the 9-position.
9-Methyl-9H-purine: Lacks the iodine atom at the 2-position.
2-Chloro-9-methyl-9H-purine: Has a chlorine atom instead of iodine at the 2-position.
Uniqueness
2-Iodo-9-methyl-9H-purine is unique due to the combination of the iodine atom and the methyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-iodo-9-methylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLFNEYTUHNXQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(N=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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